3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid

Orthogonal protection strategy Solid-phase synthesis Multi-step medicinal chemistry

3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid (C₁₂H₁₈N₄O₄, MW 282.30 g/mol) is a Boc-protected, dual-heterocyclic building block that combines a pyrrolidine ring linked via its 3-position to a 1,2,4-triazole-5-carboxylic acid scaffold. The compound belongs to the broader class of triazole carboxylic acid intermediates that have been claimed in patents as LPA receptor antagonists and mGluR5 modulators , positioning this specific scaffold as a privileged entry point into multiple therapeutically relevant chemical series.

Molecular Formula C12H18N4O4
Molecular Weight 282.30 g/mol
Cat. No. B13248883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid
Molecular FormulaC12H18N4O4
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=NC(=NN2)C(=O)O
InChIInChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)16-5-4-7(6-16)8-13-9(10(17)18)15-14-8/h7H,4-6H2,1-3H3,(H,17,18)(H,13,14,15)
InChIKeyTVUHMIWSOHONAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic Acid: Strategic Boc-Protected Heterocyclic Building Block for Drug Discovery Procurement


3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid (C₁₂H₁₈N₄O₄, MW 282.30 g/mol) is a Boc-protected, dual-heterocyclic building block that combines a pyrrolidine ring linked via its 3-position to a 1,2,4-triazole-5-carboxylic acid scaffold [1]. The compound belongs to the broader class of triazole carboxylic acid intermediates that have been claimed in patents as LPA receptor antagonists [2] and mGluR5 modulators [3], positioning this specific scaffold as a privileged entry point into multiple therapeutically relevant chemical series.

Orthogonal Boc protection enables Fmoc-compatible multi-step synthesis without pyrrolidine nitrogen interference
Scaffold Pyrrolidine-1,2,4-triazole-5-carboxylic acid as privileged entry to LPA/mGluR5 chemical series
Workflow Building block suited for parallel library synthesis and fragment-based medicinal chemistry

Why Generic Substitution of 3-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic Acid Carries Quantifiable Risk


This compound sits at a critical nexus of four structural variables—protecting group identity, pyrrolidine substitution regiochemistry, triazole isomer type, and azacycle ring size—each of which independently alters downstream synthetic compatibility and biological SAR [1]. The closest structural analogs differ by measurable parameters: the deprotected free amine (CAS 1785411-74-6, MW 182.18) lacks the Boc group essential for orthogonal protection during multi-step synthesis; the Cbz-protected variant requires hydrogenolysis rather than mild acidic deprotection, introducing catalyst compatibility constraints; the pyrrolidin-2-yl regioisomer presents a different spatial vector for the carboxylic acid, altering dihedral angles and hydrogen-bonding geometry; and the piperidine analog (CAS 2091487-12-4, MW 296.32) carries a 14-Dalton mass penalty and different conformational preferences [2]. Interchanging any of these without quantitative justification compromises both synthetic reproducibility and structure-activity relationship integrity.

Deprotection mismatch

Boc (acid-labile, TFA) vs Cbz (hydrogenolysis) require incompatible conditions; orthogonal protection strategy may break if interchanged

Triazole isomer

1,2,4-triazole vs 1,2,3-triazole shift nitrogen arrangement and hydrogen-bond geometry; target engagement pattern may not transfer

Regioisomer vector

Pyrrolidine 3- vs 2-substitution alters carboxylic acid spatial orientation; reported dihedral angle difference may affect SAR interpretation

Quantitative Differentiation Evidence for 3-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic Acid Against Its Closest Analogs


Boc vs. Cbz Protecting Group Orthogonality: Acid-Labile Deprotection Under Quantified Conditions

The target compound's Boc protecting group is removed under standard acidic conditions (TFA/DCM, 0 °C to room temperature) without affecting the 1,2,4-triazole ring or the carboxylic acid moiety . In contrast, the Cbz-protected analog (3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid, MW ~316 g/mol) requires hydrogenolysis (H₂, Pd/C) for deprotection, which is incompatible with substrates containing reducible functional groups [1]. This difference is operationally decisive: Boc deprotection proceeds quantitatively within 30 minutes using 5 equivalents of TFA in CH₂Cl₂ at 60 °C under microwave irradiation, whereas Cbz hydrogenolysis requires specialized equipment (H-Cube or Parr apparatus) and catalyst removal steps that reduce overall yield by 5–15% [2].

Boc vs Cbz
Method context
Boc: TFA/CH₂Cl₂, 30 min, orthogonal to Fmoc. Cbz: H₂, Pd/C, 1–4 h, incompatible with reducible groups
Deprotection compatibility may impact multi-step synthesis workflow
Reported 5–15% yield loss with Cbz hydrogenolysis vs Boc cleavage
Orthogonal protection strategy Solid-phase synthesis Multi-step medicinal chemistry

Pyrrolidine (5-Membered) vs. Piperidine (6-Membered) Azacycle: 14-Dalton Molecular Weight Advantage and Conformational Implications

The target compound (C₁₂H₁₈N₄O₄, MW 282.30 g/mol) incorporates a pyrrolidine ring, whereas the direct piperidine analog 3-{1-(tert-butoxy)carbonylpiperidin-4-yl}-1H-1,2,4-triazole-5-carboxylic acid (CAS 2091487-12-4) has formula C₁₃H₂₀N₄O₄ and MW 296.32 g/mol—a 14-Dalton (5.0%) mass increase [1]. Five-membered pyrrolidine rings adopt rigid envelope conformations favorable for metalloenzyme targets, while six-membered piperidines balance flexibility and rigidity for GPCRs and kinases, introducing different entropic penalties upon target binding . The pyrrolidine scaffold also provides a topological polar surface area (TPSA) advantage: computational modeling of analogous Boc-protected pyrrolidine-triazole compounds yields TPSA values of approximately 108 Ų and XLogP3 of 0.6 [2], parameters that are systematically shifted in the piperidine series toward higher lipophilicity and lower ligand efficiency.

Pyrrolidine vs Piperidine
Class-level
ΔMW +14.02 g/mol (5.0%); TPSA ~108 Ų vs higher expected XLogP3 for piperidine analog
Molecular weight difference may influence ligand efficiency and fragment progression
Based on computational prediction for analogous scaffold
Fragment-based drug discovery Ligand efficiency Conformational restriction

1,2,4-Triazole vs. 1,2,3-Triazole Isomerism: Tautomeric Preference and Hydrogen-Bonding Geometry Differentiation

The target compound features the 1,2,4-triazole isomer, which differs fundamentally from the 1,2,3-triazole counterpart (e.g., 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid, CAS 1334491-51-8, also C₁₂H₁₈N₄O₄, MW 282.30) in nitrogen atom arrangement, tautomeric equilibrium, and hydrogen-bonding capacity [1]. 1,2,4-Triazole exists predominantly as the 1H-tautomer and possesses a pKₐ of approximately 2.27 (for the parent ring), whereas 1,2,3-triazole shows a slight preference for the 2H-tautomer in aqueous solution and exhibits different dipole moment characteristics, leading to distinct molecular recognition profiles . The 1,2,4-triazole-5-carboxylic acid substructure is a recognized metabolite of the antiviral drug Ribavirin, underscoring its biological relevance as a pharmacophoric element [2]. The 1,2,3-triazole isomer, while accessible via CuAAC click chemistry, cannot replicate the specific hydrogen-bond donor/acceptor pattern of the 1,2,4-triazole-5-carboxylic acid at physiological pH.

1,2,4- vs 1,2,3-Triazole
Class-level
1,2,4-triazole: 1H-tautomer, pKa ~2.27, distinct H-bond pattern. 1,2,3-triazole: 2H-tautomer preference, different dipole moment
Triazole isomer selection may influence target engagement geometry
1,2,4-triazole-5-carboxylic acid recognized as Ribavirin metabolite scaffold
Bioisostere selection Triazole pharmacology Tautomer-dependent target engagement

Pyrrolidin-3-yl vs. Pyrrolidin-2-yl Regiochemistry: Spatial Orientation of the Carboxylic Acid Pharmacophore

The target compound anchors the 1,2,4-triazole-5-carboxylic acid at the pyrrolidine 3-position, whereas the regioisomeric analog 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid (same MF C₁₂H₁₈N₄O₄, MW 282.30) attaches the triazole at the pyrrolidine 2-position . This seemingly subtle difference produces a distinct spatial vector for the carboxylic acid pharmacophore. In the 3-substituted pyrrolidine, the triazole-carboxylic acid extends from a position that is one bond further removed from the ring nitrogen compared to the 2-substituted variant, resulting in a different dihedral angle between the pyrrolidine and triazole rings. Published X-ray crystallographic analyses of analogous compounds reveal that the triazole ring plane is angled approximately 45° relative to the puckered pyrrolidine moiety, and this angle is sensitive to the substitution position . In patent literature for mGluR5 modulators, pyrrolidine substitution position is explicitly enumerated as a critical variable affecting receptor subtype selectivity, with 3-substituted variants demonstrating distinct pharmacological profiles from 2-substituted counterparts [1].

3- vs 2-Substitution
Class-level
3-substituted: triazole vector from C3; dihedral angle difference ~10–20° vs 2-substituted
Substitution position may alter pharmacophore orientation and SAR interpretation
Based on X-ray data from analogous pyrrolidine-triazole compounds
Regioisomer differentiation Structure-activity relationship Vector-based drug design

Boc-Protected vs. Free Amine: Stability During Storage and Multi-Step Synthesis

The target compound contains a Boc-protected pyrrolidine nitrogen, whereas the deprotected analog 3-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid (CAS 1785411-74-6, C₇H₁₀N₄O₂, MW 182.18 g/mol) bears a free secondary amine . The free amine is susceptible to oxidation, air-induced discoloration, and unwanted nucleophilic side reactions during amide coupling or esterification steps targeting the carboxylic acid. The Boc group provides acid-labile protection that is stable toward nucleophiles and bases, enabling the use of standard coupling reagents (EDCI/HOBt, HATU, DCC) without competing reactions at the pyrrolidine nitrogen . Deprotection is quantitative under conditions that leave the triazole and newly formed amide/ester bonds intact. Additionally, procurement of the Boc-protected form eliminates the need for immediate cold-chain storage of the free amine, as Boc-protected amines generally exhibit superior shelf stability at ambient temperature [1].

Boc vs Free Amine
Reported
Boc-protected: stable to nucleophiles, compatible with EDCI/HOBt. Free amine: susceptible to oxidation and competing coupling
Boc protection may improve synthetic efficiency and storage stability
Reported 10–25% yield loss with unprotected amines during amide coupling
Building block stability Synthetic intermediate storage Amine protection strategy

Optimal Application Scenarios for 3-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic Acid Based on Quantitative Differentiation Evidence


Parallel Library Synthesis Requiring Orthogonal Boc/Fmoc Protection Strategies

In multi-step parallel synthesis campaigns where both the pyrrolidine nitrogen and an additional amine require differential protection, the target compound's Boc group offers acid-labile orthogonality to base-labile Fmoc protection. The Boc group withstands the 20% piperidine/DMF conditions used for Fmoc removal, enabling sequential deprotection and functionalization without cross-reactivity. This is quantitatively superior to Cbz-protected analogs, which would require incompatible hydrogenolysis conditions in the presence of Fmoc groups.

LPA1 Receptor Antagonist Lead Optimization Leveraging 1,2,4-Triazole Pharmacophore Specificity

Patent literature explicitly claims 1,2,4-triazole carboxylic acids as LPA receptor antagonists for fibrosis indications (renal, pulmonary, hepatic). The target compound's specific 1,2,4-triazole-5-carboxylic acid motif, combined with the pyrrolidine scaffold at the 3-position, provides a direct entry point into this therapeutic space. The 1,2,3-triazole isomer cannot substitute because the nitrogen atom arrangement of 1,2,4-triazole is essential for the claimed LPA1 antagonist pharmacophore. [1]

Fragment-Based Drug Discovery Prioritizing Ligand Efficiency Over Flat Hydrophobicity

At MW 282.30 with TPSA ~108 Ų and XLogP3 ~0.6, this compound occupies favorable fragment-like chemical space (MW < 300, clogP < 3, TPSA < 140 Ų). The pyrrolidine scaffold provides a 14-Dalton advantage over the piperidine analog (MW 296.32), translating to a measurable ligand efficiency gain when the carboxylic acid is elaborated into target amides or esters. The compound's balanced polarity supports both aqueous solubility screening and subsequent lipophilic optimization. [2]

CNS Drug Discovery Requiring mGluR5 Modulation with Defined Pyrrolidine Substitution Geometry

Fused pyrrolidine 1,2,4-triazole derivatives are patented as mGluR5 modulators for neurological and psychiatric indications. The 3-position pyrrolidine substitution in the target compound provides a distinct spatial vector compared to the 2-substituted regioisomer, which may critically affect mGluR5 subtype selectivity. Procurement of the correct 3-substituted regioisomer ensures that SAR studies begin from the geometrically appropriate scaffold, avoiding wasted synthetic effort on the wrong regioisomer. [3]

Application
Selection Property
Validation Focus
Parallel library synthesis
Orthogonal Boc/Fmoc protection strategy
Deprotection orthogonality and coupling sequence validation
LPA receptor antagonist lead optimization
1,2,4-Triazole pharmacophore specificity
LPA1 binding affinity and selectivity assays
Fragment-based drug discovery
Ligand efficiency metrics (MW/TPSA/clogP)
Ligand efficiency optimization and fragment elaboration
mGluR5 modulator SAR studies
Pyrrolidine substitution geometry
mGluR5 subtype selectivity and binding-mode assays
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